molecular formula C12H13BrN2O3 B5210295 5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one

Cat. No.: B5210295
M. Wt: 313.15 g/mol
InChI Key: OXYSQVHVWYQBAL-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a morpholine ring attached to the indole core. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Morpholine Ring Introduction: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols using suitable catalysts and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts, toluene.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated indole derivative.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-hydroxy-1H-indole-2-one: Lacks the morpholine ring, making it less versatile in certain applications.

    3-hydroxy-3-morpholin-4-yl-1H-indol-2-one: Lacks the bromine atom, affecting its reactivity and biological activity.

Uniqueness

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one is unique due to the combination of the bromine atom, hydroxy group, and morpholine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-8-1-2-10-9(7-8)12(17,11(16)14-10)15-3-5-18-6-4-15/h1-2,7,17H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSQVHVWYQBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Reactant of Route 4
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Reactant of Route 5
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Reactant of Route 6
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one

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